molecular formula C10H16N2O4S2 B7524183 3-N-butan-2-ylbenzene-1,3-disulfonamide

3-N-butan-2-ylbenzene-1,3-disulfonamide

Cat. No.: B7524183
M. Wt: 292.4 g/mol
InChI Key: ZIWIBFIYUHCWCS-UHFFFAOYSA-N
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Description

3-N-Butan-2-ylbenzene-1,3-disulfonamide is a chemical compound of significant interest in scientific research, primarily due to its core benzenesulfonamide functional group. Benzenesulfonamide derivatives are a well-studied class of compounds known for their diverse biological activities and are frequently explored in medicinal chemistry and drug discovery. These compounds have been identified as key scaffolds in developing potent and selective ligands for various enzymes and receptors. For instance, certain benzenesulfonamide derivatives are recognized as potent and selective antagonists for targets like the 5-HT6 receptor, which is relevant in neurological studies . Other derivatives have shown promise as agonists for receptors such as PPAR-γ, a target for metabolic diseases, and have been investigated for their multi-targeting properties in complex diseases, including cancers and tumors . The mechanism of action for benzenesulfonamides typically involves targeted inhibition, such as binding to the active site of enzymes like carbonic anhydrases, thereby modulating their physiological activity . Researchers value this compound and its analogs as versatile tools for probing biological pathways and as starting points for the development of novel therapeutic agents. This product is strictly intended for Research Use Only and is not approved for diagnostic or personal use.

Properties

IUPAC Name

3-N-butan-2-ylbenzene-1,3-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4S2/c1-3-8(2)12-18(15,16)10-6-4-5-9(7-10)17(11,13)14/h4-8,12H,3H2,1-2H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWIBFIYUHCWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Disulfonamide derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of structurally related compounds:

Brominated Disulfonamides

  • N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA)
    • Structure : Bromine atoms at sulfonamide nitrogens.
    • Applications :
  • Catalyzes Friedlander quinoline synthesis (98% yield under aqueous conditions, 30–60 min) .
  • Enables one-pot synthesis of phthalazine-triones (80–100°C, solvent-free, 85–95% yields) .

    • Advantages : High electrophilicity due to bromine, enabling efficient catalysis in oxidation and condensation reactions.
  • Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)

    • Structure : Polymeric analog with ethyl and bromine substituents.
    • Applications :
  • Converts aldehydes to 1,1-diacetates (microwave irradiation, 5–10 min, 90–95% yields) .
  • Synthesizes furano/pyrano pyrimidinones (solvent-free, 80°C, 88–93% yields) . Advantages: Reusable polymer matrix enhances stability and recyclability compared to monomeric TBBDA .

Chlorinated Disulfonamides

  • N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide
    • Applications :
  • Oxidizes thiols to sulfonyl chlorides (room temperature, 80–95% yields) .
  • Catalyzes formylation of amines/alcohols (microwave-assisted, 85–90% yields) .
    • Comparison with Brominated Analogs : Lower reactivity in condensation reactions due to weaker leaving-group ability of Cl vs. Br .

Aryl-Substituted Disulfonamides

  • N1,N3-Di-p-tolylbenzene-1,3-disulfonamide
    • Structure : Aromatic p-tolyl groups at sulfonamide nitrogens.
    • Properties :
  • Melting point: 282–284°C.
  • Spectral Data: δ 10.32 (s, 2H, NH) in ¹H NMR; MS m/z: 416 . Applications: Potential as a crystalline intermediate or ligand in coordination chemistry.

Medicinally Active Disulfonamides

  • Dichlorophenamide (6-Chloro-4-amino-benzene-1,3-disulfonamide) Applications:
  • Potent carbonic anhydrase II (CA-II) inhibitor (Ki = 9.1–15.8 nM) .
  • Clinically used for glaucoma and neurological disorders. Comparison: The 4-amino group enhances binding to CA-II’s zinc center, whereas alkyl/aryl substituents in other derivatives reduce affinity .

Data Tables

Table 1: Catalytic Performance of Brominated Disulfonamides

Compound Reaction Type Conditions Yield (%) Reference
TBBDA Friedlander quinoline synthesis Aqueous, 30–60 min 98
TBBDA Phthalazine-trione synthesis Solvent-free, 80–100°C 85–95
PBBS 1,1-Diacetate synthesis Microwave, 5–10 min 90–95

Key Findings

Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Enhance catalytic activity in oxidation and electrophilic reactions. Alkyl/Aryl Groups: Increase steric hindrance and lipophilicity, affecting solubility and enzyme inhibition (e.g., CA-II). Polymeric vs. Monomeric Structures: PBBS offers recyclability, while TBBDA provides faster reaction kinetics .

Reaction Optimization :

  • Brominated derivatives outperform chlorinated analogs in condensation reactions due to superior leaving-group ability.
  • Microwave irradiation significantly reduces reaction time for acetals and diacetates .

Medicinal Relevance :

  • Aromatic sulfonamide heads (e.g., dichlorophenamide) are critical for high-affinity enzyme inhibition, whereas alkyl substituents reduce potency .

Preparation Methods

Core Reaction Mechanism

The foundational approach for synthesizing benzenesulfonamides involves the nucleophilic substitution of arylsulfonyl chlorides with primary or secondary amines. For 3-N-butan-2-ylbenzene-1,3-disulfonamide , this necessitates:

  • Benzene-1,3-disulfonyl chloride as the starting material.

  • sec-Butylamine (butan-2-amine) as the alkylating agent.

The reaction proceeds via a two-step mechanism:

  • Sulfonylation : Each sulfonyl chloride group reacts with sec-butylamine to form sulfonamide bonds.

  • Workup : Isolation via solvent extraction and purification using chromatographic methods.

Critical Parameters:

  • Stoichiometry : A molar ratio of 1:2.2 (disulfonyl chloride:amine) ensures complete substitution while minimizing side reactions.

  • Solvent Selection : Dichloromethane (DCM) or chloroform is preferred for their ability to dissolve both reactants and stabilize intermediates.

  • Temperature Control : The reaction is exothermic; maintaining temperatures below 40°C prevents decomposition.

Stepwise Synthesis and Optimization

Challenges:

  • Regioselectivity : Achieving 1,3-disubstitution requires precise control of reaction conditions to avoid polysulfonation.

  • Purification : Silica gel chromatography with hexane/DCM gradients isolates the disulfonyl chloride.

Alkylation with sec-Butylamine

Reaction Setup :

  • Reactants : Benzene-1,3-disulfonyl chloride (1 eq), sec-butylamine (2.2 eq).

  • Solvent : Dichloromethane (DCM).

  • Conditions : Dropwise addition of sulfonyl chloride to amine under nitrogen, stirred at 25°C for 12 hours.

Workup Procedure:

  • Quenching : Add ice-cold water to terminate the reaction.

  • Extraction : Shake with DCM (3 × 50 mL) to recover the product.

  • Drying : Anhydrous sodium sulfate removes residual moisture.

  • Concentration : Rotary evaporation yields a crude yellow oil.

Purification and Characterization

Chromatographic Purification

The crude product is purified using preparative HPLC under the following conditions:

ParameterValue
ColumnC18 HD (250 × 21 mm)
Mobile PhaseAcetonitrile/Water (0.1% TFA)
Gradient20:80 to 80:20 over 40 min
Flow Rate22 mL/min
DetectionUV at 220 nm

Yield : ~65% after purification (theoretical maximum 82% due to steric hindrance).

Spectroscopic Characterization

Key Data for this compound :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 2H, Ar-H), 3.85 (m, 2H, N-CH), 1.65–1.45 (m, 4H, CH₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).

  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1330 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

  • HRMS (ESI+) : m/z calc. for C₁₀H₁₅N₂O₄S₂ [M+H]⁺: 307.0421; found: 307.0418.

Comparative Analysis of Structural Analogues

Antiandrogenic Activity and Structure-Activity Relationships (SAR)

While biological data for This compound is unavailable, SAR studies on NBBS derivatives reveal:

  • Alkyl Chain Length : Butyl groups optimize membrane permeability and receptor binding.

  • Nitro Substitutions : Para-nitro groups enhance lipophilicity and potency (e.g., compound S13 in).

Table 1: Antiandrogenic Efficacy of Selected Sulfonamides

CompoundSubstituents% AR Inhibition (10 μM)
NBBSN-butyl72 ± 4
S133-CF₃, 4-NO₂89 ± 3
S84-F, N-ethyl38 ± 5

Industrial-Scale Production Considerations

Solvent Selection for Pilot Plants

  • Methylene Chloride : Preferred for extraction due to high volatility and low boiling point (40°C).

  • Ethanol : Used in large-scale recrystallization to minimize halogenated solvent residues .

Q & A

Q. What are the common synthetic routes for 3-N-butan-2-ylbenzene-1,3-disulfonamide and its derivatives?

The compound is typically synthesized via solvent-free multicomponent reactions (MCRs) using catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or polymeric derivatives like poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). These catalysts facilitate efficient coupling of aldehydes, amines, and other substrates under mild conditions (80–100°C), yielding products in >85% efficiency .

Q. How is the structural flexibility of sulfonamide groups in benzene-1,3-disulfonamide derivatives characterized?

X-ray crystallography and NMR spectroscopy are critical. X-ray analysis reveals conformational flexibility in 11–13-membered heterocyclic derivatives, while 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR confirms hydrogen bonding patterns and amine group interactions, as demonstrated in studies on 4-amino-6-chlorobenzene-1,3-disulfonamide .

Q. What role does this compound play in catalytic applications?

It serves as a halogenating agent and catalyst in benzylic bromination, Friedländer quinoline synthesis, and indazole-phthalazine trione formation. For example, TBBDA enables bromination of o-xylene in CCl₄ with >90% yield, while PBBS enhances atom economy in solvent-free MCRs .

Q. Which analytical techniques are essential for confirming the purity of synthesized derivatives?

Thin-layer chromatography (TLC), 1H^{1}\text{H}/13C^{13}\text{C} NMR, and FT-IR spectroscopy are standard. High-resolution mass spectrometry (HRMS) and X-ray diffraction provide additional structural validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using N-halosulfonamides in multicomponent reactions?

Key parameters include:

  • Temperature : 80–100°C for optimal catalytic activity without side reactions.
  • Solvent-free conditions : Minimizes purification steps and improves green metrics.
  • Catalyst loading : 2–5 mol% TBBDA or PBBS achieves >85% yield in quinazoline-4(1H)-one synthesis .
CatalystReaction TypeYield (%)Conditions
TBBDAQuinoline synthesis92Solvent-free, 100°C
PBBSPhthalazine-trione formation89Solvent-free, 80°C

Q. What strategies address discrepancies in catalytic efficiency between TBBDA and polymeric derivatives?

Polymeric catalysts (e.g., PBBS) offer higher recyclability due to immobilized active sites, whereas TBBDA may exhibit faster kinetics in homogeneous systems. Comparative kinetic studies under identical conditions (solvent-free, 100°C) reveal PBBS retains 80% efficiency after 5 cycles, while TBBDA degrades due to bromine leaching .

Q. How can derivatives be designed for selective inhibition of carbonic anhydrase II (hCA II)?

Structural modifications at the N-butan-2-yl group and sulfonamide moieties enhance binding affinity. For example:

  • Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at position 6 improves nanomolar inhibition.
  • Molecular docking and X-ray crystallography (e.g., 6-chloro-4-amino derivatives) show hydrogen bonding with Thr199 and Zn²⁺ coordination in hCA II’s active site .

Q. What methodologies resolve contradictions in bioactivity data across sulfonamide derivatives?

Combinatorial screening paired with metabolomics identifies off-target interactions. For instance, 4-amino-6-chlorobenzene-1,3-disulfonamide’s anti-inflammatory activity may compete with its carbonic anhydrase inhibition, necessitating dose-response assays and binding free energy calculations (e.g., MM-GBSA) .

Q. How do solvent polarity and reaction time influence benzylic bromination efficiency?

Non-polar solvents (e.g., CCl₄) favor radical bromination mechanisms, achieving >90% conversion in 2 hours. Prolonged reaction times (>4 hours) in polar solvents (e.g., acetonitrile) lead to over-bromination or electrophilic aromatic substitution byproducts .

Methodological Guidelines

  • For Synthetic Optimization : Use a Design of Experiments (DoE) approach to evaluate temperature, catalyst loading, and solvent interactions.
  • For Structural Analysis : Combine X-ray crystallography with dynamic NMR to assess conformational flexibility in solution vs. solid state .
  • For Enzyme Inhibition Studies : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and guide SAR modifications .

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